molecular formula C16H10FNOS B2399866 3-[(4-Fluorophenyl)methoxy]-1-benzothiophene-2-carbonitrile CAS No. 303985-59-3

3-[(4-Fluorophenyl)methoxy]-1-benzothiophene-2-carbonitrile

Cat. No. B2399866
CAS RN: 303985-59-3
M. Wt: 283.32
InChI Key: DQERVOYJBMBWIX-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)methoxy]-1-benzothiophene-2-carbonitrile (FMBTC) is a heterocyclic compound derived from benzothiophene and has become increasingly popular in scientific research due to its unique properties. FMBTC is a versatile organic compound with a wide range of applications in both organic and inorganic chemistry. It has been used in the synthesis of various organic compounds, as well as in the development of novel materials and catalysts. In addition, FMBTC has been investigated for its potential biological activities, such as anti-inflammatory, anti-cancer, and antidiabetic effects.

Scientific Research Applications

  • Drug Development and Medicinal Chemistry Hypoglycemic Activity: Certain benzoic acid derivatives, including related compounds, have demonstrated hypoglycemic activity. This suggests their potential as therapeutic agents for managing diabetes. Researchers explore the mechanism of action and evaluate their suitability for antidiabetic drug development.
  • Analytical Chemistry

    • Analyte Detection : Researchers explore the use of this compound as a fluorescent probe or sensor. Its fluorescence properties can be harnessed for detecting specific analytes or monitoring environmental pollutants .

properties

IUPAC Name

3-[(4-fluorophenyl)methoxy]-1-benzothiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNOS/c17-12-7-5-11(6-8-12)10-19-16-13-3-1-2-4-14(13)20-15(16)9-18/h1-8H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQERVOYJBMBWIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C#N)OCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Fluorophenyl)methoxy]-1-benzothiophene-2-carbonitrile

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